2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone
Description
This compound is a structurally complex molecule featuring a benzoisoxazole core linked via an ethanone bridge to a piperidin-1-yl moiety substituted with a 5-(trifluoromethyl)pyridin-2-yloxy group. Its design integrates multiple pharmacophores:
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)13-5-6-18(24-12-13)28-14-7-9-26(10-8-14)19(27)11-16-15-3-1-2-4-17(15)29-25-16/h1-6,12,14H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOVYKYWBUJLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the existing research on its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure combining a benzoisoxazole moiety with a piperidine and a trifluoromethyl pyridine group. This unique arrangement is hypothesized to contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammation and neuropharmacology. The benzoisoxazole ring is known for its ability to modulate neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several targets:
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm the therapeutic potential of the compound. Current literature reports on related compounds indicate significant anti-inflammatory effects in animal models, with reductions in markers of inflammation and pain .
Case Studies
A recent study focused on a series of compounds structurally similar to this compound highlighted their potential as anti-inflammatory agents. These compounds were tested in various animal models, showing significant inhibition of COX-II activity and reduced inflammation compared to standard treatments like Celecoxib .
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of benzo[d]isoxazole compounds exhibit significant anticancer properties. The structural features of 2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone may enhance its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties
- Neurological Disorders
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth |
| Antimicrobial | Effective against a range of bacterial strains |
| Neuroprotective | Potential to protect neurons and modulate neurotransmitter activity |
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, researchers synthesized various benzo[d]isoxazole derivatives, including the target compound, and tested their effects on human cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, suggesting a strong anticancer effect attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Screening
A systematic screening of isoxazole derivatives demonstrated that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity. In vitro assays indicated that this compound had notable activity against E. coli and Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
Chemical Reactions Analysis
Synthetic Pathways
The compound’s synthesis involves multi-step organic reactions, typically combining coupling strategies, heterocyclic ring formations, and functional group modifications.
Key Reactions:
Mechanistic Insights :
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The trifluoromethylpyridine moiety is introduced via SNAr, leveraging the electron-withdrawing effect of the CF₃ group to activate the pyridine ring toward nucleophilic attack by the piperidine oxygen.
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Amide coupling employs HBTU-mediated activation of the carboxylic acid, followed by nucleophilic substitution at the piperidine nitrogen .
Functional Group Transformations
The ethanone and heterocyclic groups enable targeted modifications:
Ketone Reactivity
Heterocyclic Modifications
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Isoxazole Ring Opening | H₂O, H⁺ (acidic hydrolysis) | Benzaldehyde derivatives | Low yield due to ring stability |
| Piperidine Alkylation | Alkyl halides, K₂CO₃ | N-alkylated piperidine derivatives | Enhanced lipophilicity |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable further diversification:
Example : Suzuki coupling replaces the trifluoromethylpyridine with other aryl groups, modulating electronic properties .
Stability and Degradation
The compound exhibits moderate stability under standard conditions but is sensitive to:
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Acidic Hydrolysis : Cleavage of the piperidine-pyridinyloxy ether linkage (pH < 3) .
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UV Light : Degradation of the benzo[d]isoxazole ring observed after prolonged exposure.
Pharmacological Relevance
While beyond direct chemical reactions, the compound’s interactions with biological targets (e.g., monoacylglycerol lipase, RBP4) are influenced by:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several compounds with partial structural overlap, enabling a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Bioisosteric Replacements :
- The trifluoromethylpyridine group in the target compound may confer superior metabolic stability compared to the biphenyl motifs in compounds, which are prone to CYP450-mediated oxidation .
- The benzoisoxazole core offers higher CNS penetration than the pyrrolidine-3-carboxylic acid or thiazole-guanidine systems, which are more polar and less blood-brain barrier-permeable .
The trifluoromethyl group may increase binding affinity for hydrophobic pockets in kinases or receptors compared to the unsubstituted biphenyl groups in compounds .
Synthetic Accessibility :
- The target compound’s synthesis is likely more challenging than the biphenyl-containing analogs due to the steric hindrance of the trifluoromethylpyridine group and the need for regioselective coupling of the benzoisoxazole moiety .
Q & A
Q. Q1. What is the standard protocol for synthesizing this compound, and how can intermediates be characterized?
Answer: The compound can be synthesized via multi-step reactions involving piperidine and benzo[d]isoxazole derivatives. A typical approach includes:
- Step 1: Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours), monitored by TLC .
- Step 2: Purification via recrystallization using ethanol or DMF-EtOH (1:1) mixtures to achieve yields >75% .
- Characterization:
Pharmacological Screening Design
Q. Q2. How should researchers design initial pharmacological screens to assess bioactivity?
Answer: Adopt a multi-species screening model to evaluate species-specific responses. For example:
- In vitro assays: Use cell lines (e.g., Sp1–Sp5 in ) to test cytotoxicity or enzyme inhibition. Entry 3b in shows differential activity (IC₅₀: 2–19 µM across species), highlighting the need for broad screening .
- Dose-response curves: Start with 1–100 µM ranges and include controls (e.g., untreated cells) to normalize results .
- Replicates: Use ≥4 replicates per condition to account for variability, as demonstrated in randomized block designs .
Advanced Synthesis Optimization
Q. Q3. What strategies improve synthetic yield and purity for the trifluoromethylpyridine-piperidine intermediate?
Answer: Key optimizations include:
- Catalyst selection: Use Pd/C or CuI for Suzuki-Miyaura couplings to enhance aryl-aryl bond formation efficiency .
- Solvent systems: Replace ethanol with acetonitrile in reflux conditions to reduce byproduct formation (e.g., from 15% to <5% impurities) .
- Temperature control: Maintain precise reflux temperatures (±2°C) to avoid decomposition of heat-sensitive intermediates like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid .
Resolving Contradictory Bioactivity Data
Q. Q4. How can researchers address discrepancies in bioactivity across studies?
Answer:
- Replicate experiments: Ensure identical conditions (e.g., pH 6.5 buffer for assays, as in ) to minimize variability .
- Cross-species validation: Compare results across models (e.g., Sp1 vs. Sp3 in ) to identify species-specific metabolic differences .
- Analytical validation: Use HPLC (e.g., C18 columns with ammonium acetate mobile phases) to confirm compound stability during bioassays .
Environmental Fate and Stability
Q. Q5. What methodologies assess the environmental persistence of this compound?
Answer: Follow the INCHEMBIOL framework ( ):
- Abiotic stability: Test hydrolysis/photolysis under UV light (λ = 254 nm) in aqueous buffers (pH 4–9) for 72 hours .
- Biotic degradation: Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., trifluoromethylpyridine derivatives) .
- Partition coefficients: Calculate log P (e.g., using ACD/Labs software) to predict bioaccumulation potential .
Advanced Spectroscopic Analysis
Q. Q6. How can NMR and HRMS resolve structural ambiguities in derivatives?
Answer:
- 2D-NMR (COSY, HSQC): Assign overlapping aromatic signals (e.g., distinguishing benzoisoxazole vs. pyridine protons) .
- HRMS isotope patterns: Confirm the presence of trifluoromethyl groups (e.g., m/z 267.20 for C₁₃H₈F₃NO₂ with characteristic ¹⁹F splitting) .
- X-ray crystallography: Resolve stereochemical uncertainties in piperidine-aryl ether linkages .
Computational Modeling
Q. Q7. Which computational tools predict binding affinities for target proteins?
Answer:
- Docking software (AutoDock Vina): Model interactions with CNS targets (e.g., serotonin receptors) using PDB structures .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models: Correlate substituent effects (e.g., trifluoromethyl position) with bioactivity using descriptors like HOMO/LUMO energies .
Stability in Formulations
Q. Q8. How can researchers evaluate the compound’s stability in drug formulations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
